3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole
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Overview
Description
3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable precursor such as an aldehyde or ketone.
Substitution Reactions: The phenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate reagents like phenylhydrazine and 4-methoxybenzaldehyde.
Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol compound, such as 3-methylbenzenethiol, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydro derivatives.
Substitution Products: Halogenated, nitro-substituted, or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities against bacteria and fungi.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of infections or as an anticancer agent.
Industry
Agriculture: It can be used in the development of agrochemicals, such as fungicides or herbicides.
Pharmaceuticals: The compound can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit the activity of enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1,2,4-triazole: A simpler triazole derivative with similar structural features.
4-phenyl-1,2,4-triazole: Another triazole compound with a phenyl group, but lacking the methoxyphenyl and sulfanyl groups.
5-(4-methoxyphenyl)-1,2,4-triazole: A triazole derivative with a methoxyphenyl group but without the sulfanyl and phenyl groups.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3OS |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3OS/c1-17-7-6-8-18(15-17)16-28-23-25-24-22(19-11-13-21(27-2)14-12-19)26(23)20-9-4-3-5-10-20/h3-15H,16H2,1-2H3 |
InChI Key |
BYQIJXRHVDOMCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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